Structural Differentiation from the JAK Inhibitor Tofacitinib Core (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide)
The simplest N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (commonly associated with the tofacitinib chemotype) lacks the 4-benzoyl substituent present in CAS 313662-40-7. In the JAK inhibitor field, the presence of a 4-benzoyl group on the benzamide ring introduces an additional hydrogen bond acceptor and a steric constraint that alters the hinge-binding geometry relative to the unsubstituted benzamide [1]. While no direct JAK potency data is available for CAS 313662-40-7, the structural divergence from the tofacitinib core is definitive and procurement-relevant.
| Evidence Dimension | Structural difference (presence of 4-benzoyl substituent on terminal benzamide) |
|---|---|
| Target Compound Data | 4-Benzoyl substituent present; molecular formula C22H16N2O2S; 2 hydrogen bond acceptors (benzoyl carbonyl + amide carbonyl) |
| Comparator Or Baseline | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (tofacitinib core): molecular formula C15H12N2OS; 1 hydrogen bond acceptor (amide carbonyl only) |
| Quantified Difference | Difference of C7H4O (benzoyl group); additional H-bond acceptor; LogP increase predicted ~1.5 log units (ALOGPS estimate) |
| Conditions | In silico structural comparison; no direct biological assay available |
Why This Matters
For researchers studying JAK-dependent pathways, the 4-benzoyl modification fundamentally alters the pharmacophore, making this compound unsuitable as a direct tofacitinib surrogate but potentially valuable for exploring alternative binding modes.
- [1] Flanagan, M.E., Blumenkopf, T.A., Brissette, W.H., et al. (2010) Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. J. Med. Chem., 53(24), 8468-8484. View Source
